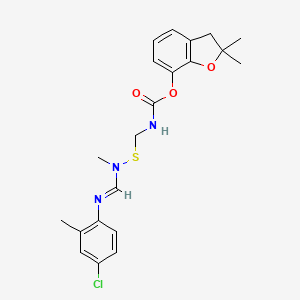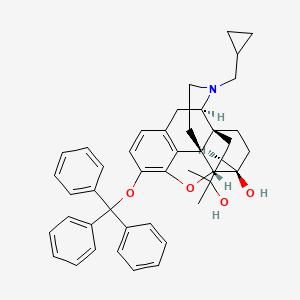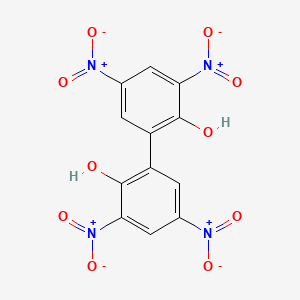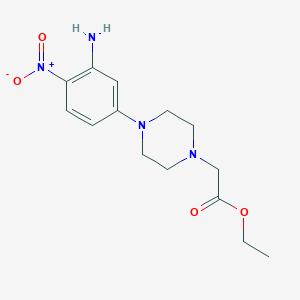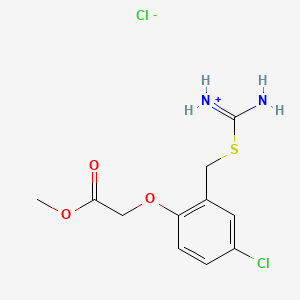![molecular formula C17H16O5 B15342535 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione is an organic compound with a complex structure that includes both hydroxy and methoxymethoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reaction of a hydroxyphenyl compound with a methoxymethoxy reagent under controlled conditions to introduce the methoxymethoxy groups. This is followed by a series of condensation reactions to form the final dione structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the compound in its desired form. The use of advanced analytical techniques ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
- 2’,4’-Bis(methoxymethoxy)-6’-hydroxyacetophenone
Uniqueness
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C17H16O5 |
|---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-21-11-22-13-7-8-14(16(19)9-13)17(20)10-15(18)12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3 |
InChI-Schlüssel |
PZXJQFFXJFXQCP-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


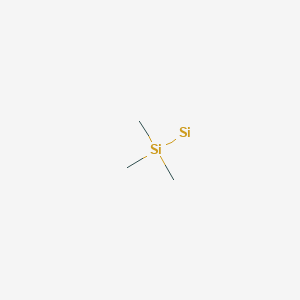
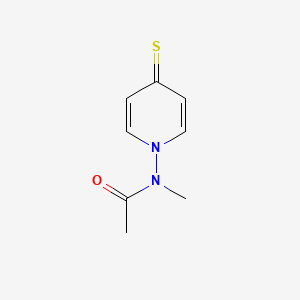

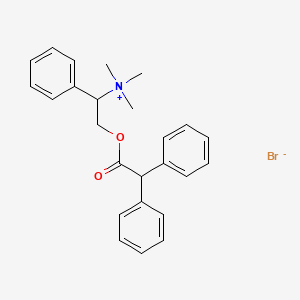
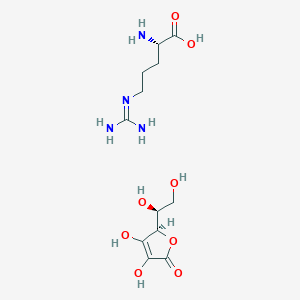

![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

